molecular formula C14H18F2N2O B12966704 5-(Difluoromethoxy)-1'-methylspiro[indoline-3,4'-piperidine]

5-(Difluoromethoxy)-1'-methylspiro[indoline-3,4'-piperidine]

Cat. No.: B12966704
M. Wt: 268.30 g/mol
InChI Key: YNUMENMRKGSUFK-UHFFFAOYSA-N
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Description

5-(Difluoromethoxy)-1’-methylspiro[indoline-3,4’-piperidine] is a spirocyclic compound that features a unique structure combining an indoline and a piperidine ring. This compound is part of the broader class of spiroindole derivatives, which are known for their significant biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethoxy)-1’-methylspiro[indoline-3,4’-piperidine] typically involves multi-step reactions. One common method includes the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex spirocyclic structures.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale reactions, focusing on high yield, low cost, and minimal environmental impact. For example, the preparation method of similar compounds like 5-difluoromethoxy-2-mercapto-1H-benzimidazole involves etherification, nitrification, hydrolysis, reduction, and redox steps .

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethoxy)-1’-methylspiro[indoline-3,4’-piperidine] can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Scientific Research Applications

5-(Difluoromethoxy)-1’-methylspiro[indoline-3,4’-piperidine] has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Difluoromethoxy)-1’-methylspiro[indoline-3,4’-piperidine] involves its interaction with specific molecular targets and pathways. For instance, spiroindole derivatives are known to inhibit microtubule assembly, which is crucial for cell division and can lead to anticancer effects . The compound may also interact with muscarinic serotonin receptors, affecting neurotransmission and potentially offering therapeutic benefits for neurological disorders.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(Difluoromethoxy)-1’-methylspiro[indoline-3,4’-piperidine] apart is its unique combination of an indoline and a piperidine ring, which provides a distinct three-dimensional structure. This structure enhances its ability to interact with various biological targets, making it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C14H18F2N2O

Molecular Weight

268.30 g/mol

IUPAC Name

5-(difluoromethoxy)-1'-methylspiro[1,2-dihydroindole-3,4'-piperidine]

InChI

InChI=1S/C14H18F2N2O/c1-18-6-4-14(5-7-18)9-17-12-3-2-10(8-11(12)14)19-13(15)16/h2-3,8,13,17H,4-7,9H2,1H3

InChI Key

YNUMENMRKGSUFK-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(CC1)CNC3=C2C=C(C=C3)OC(F)F

Origin of Product

United States

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